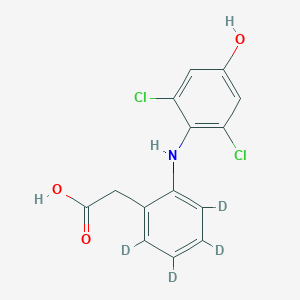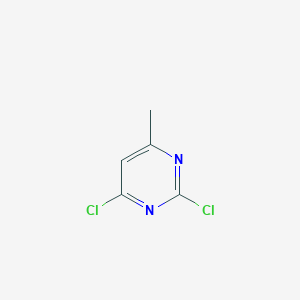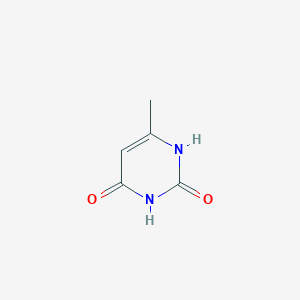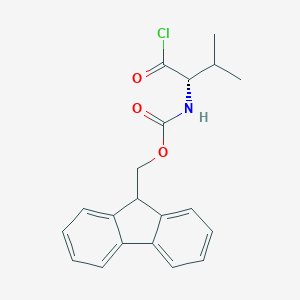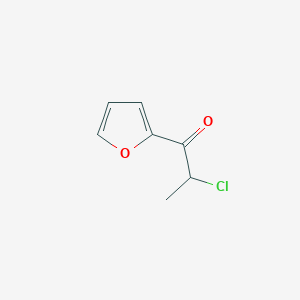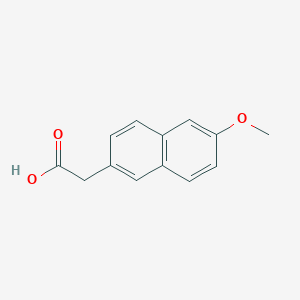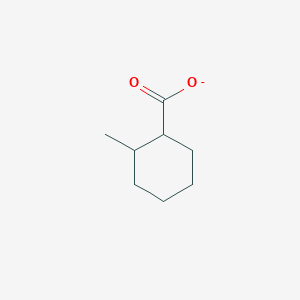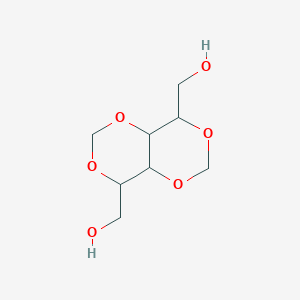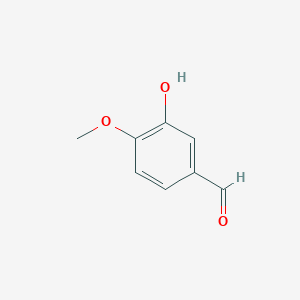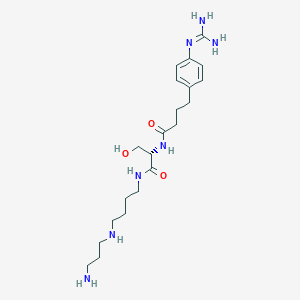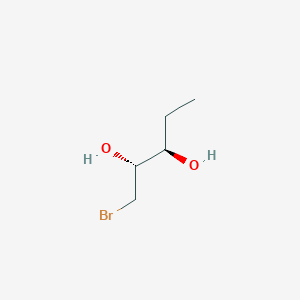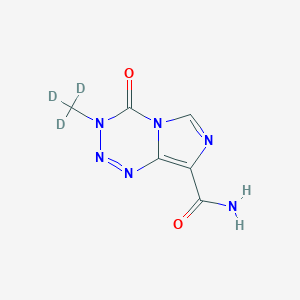
替莫唑胺-d3
描述
Temozolomide-d3 is a deuterated form of temozolomide, an alkylating agent used primarily in the treatment of brain tumors such as glioblastoma multiforme and anaplastic astrocytoma. The deuterated version, Temozolomide-d3, contains three deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.
科学研究应用
Temozolomide-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the pharmacokinetics and metabolic pathways of temozolomide, providing insights into its absorption, distribution, metabolism, and excretion.
Mechanistic Studies: Researchers use Temozolomide-d3 to investigate the mechanism of action of temozolomide, including its interactions with DNA and the resulting cellular responses.
Drug Development: The compound is used in the development of new anticancer agents, helping to optimize the efficacy and safety profiles of potential drugs.
Biological Research: Temozolomide-d3 is used in studies involving cancer cell lines and animal models to understand its effects on tumor growth and progression.
作用机制
Target of Action
Temozolomide-d3 primarily targets the DNA of cancer cells . It acts as an alkylating agent, delivering a methyl group to purine bases of DNA, specifically O6-guanine, N7-guanine, and N3-adenine . These bases play a crucial role in DNA replication and transcription, and their methylation disrupts these processes, leading to cell death .
Mode of Action
Temozolomide-d3 interacts with its targets by undergoing spontaneous nonenzymatic hydrolysis at neutral or slightly basic pH to liberate a highly reactive methyl diazonium cation . This cation is capable of methylating various residues on adenosine and guanine bases, leading to DNA lesions and eventual apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by Temozolomide-d3 is DNA replication. The methylation of guanine and adenine bases by Temozolomide-d3 leads to the formation of DNA lesions . These lesions can cause errors during DNA replication, leading to the activation of the cell’s DNA repair mechanisms. If the damage is too severe and cannot be repaired, the cell undergoes programmed cell death, or apoptosis .
Pharmacokinetics
Temozolomide-d3 exhibits linear and reproducible pharmacokinetics . It is rapidly absorbed (mean T 1 h) and eliminated (mean t max 1/2 = 1.8 h) . The drug is well-tolerated and produces a non-cumulative, transient myelosuppression . The most common non-hematological toxicities are mild to moderate nausea and vomiting .
Result of Action
The molecular effect of Temozolomide-d3 is the induction of DNA lesions, which can lead to errors in DNA replication and transcription . On a cellular level, these errors can trigger apoptosis, leading to a reduction in the number of cancer cells . Clinical activity has been observed against several advanced cancers, including malignant glioma and metastatic melanoma .
Action Environment
The action, efficacy, and stability of Temozolomide-d3 can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the drug’s action . Hypoxia and redox conditions within the tumor microenvironment can influence the drug’s efficacy . Additionally, the expression of certain proteins, such as O6-methylguanine-DNA methyltransferase (MGMT), can confer resistance to Temozolomide-d3 .
生化分析
Biochemical Properties
Temozolomide-d3, like its parent compound Temozolomide, acts by delivering a methyl group to purine bases of DNA, specifically O6-guanine, N7-guanine, and N3-adenine . This methylation damages the DNA and triggers cell death . The process involves various enzymes and proteins, including O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein that removes the added methyl group and thus can confer resistance to Temozolomide-d3 .
Cellular Effects
Temozolomide-d3 affects various types of cells and cellular processes. In malignant glioma cells, it has been shown to reduce cell viability . It influences cell function by disrupting DNA replication, which can lead to cell cycle arrest and apoptosis . Temozolomide-d3 can also affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Temozolomide-d3 involves its conversion into a cytotoxic metabolite that can methylate DNA . This methylation, particularly at the O6 position of guanine, is problematic for the cell because it mispairs with thymine during DNA replication. The resulting O6-methylguanine:thymine pairs are recognized by the mismatch repair system, which triggers a cycle of futile repair attempts leading to DNA double-strand breaks and cell death .
Temporal Effects in Laboratory Settings
The effects of Temozolomide-d3 can change over time in laboratory settings. For instance, in studies of malignant glioma cell lines, the IC50 value (the concentration of drug needed to inhibit cell growth by 50%) increased over time, suggesting that the cells were becoming more resistant to the drug .
Dosage Effects in Animal Models
In animal models, the effects of Temozolomide-d3 can vary with dosage. A study found that Temozolomide prolonged survival in models of glioma, and this effect was dose-dependent .
Metabolic Pathways
Temozolomide-d3 is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes, and its primary metabolites are 5-aminoimidazole-4-carboxamide (AIC) and MTIC . These metabolites can further interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Temozolomide-d3 is transported and distributed within cells and tissues in a manner similar to Temozolomide. It can cross the blood-brain barrier, which makes it effective in treating brain tumors . Within cells, it is distributed in the cytoplasm and can enter the nucleus where it exerts its cytotoxic effects .
Subcellular Localization
Temozolomide-d3, like Temozolomide, is found in both the cytoplasm and the nucleus of cells . Its ability to enter the nucleus is crucial for its function, as this is where it interacts with DNA to exert its cytotoxic effects . The subcellular localization of Temozolomide-d3 can influence its activity and function, and any changes in this localization could potentially affect its efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Temozolomide-d3 involves the incorporation of deuterium atoms into the temozolomide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated acids.
Industrial Production Methods
Industrial production of Temozolomide-d3 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Temozolomide-d3 undergoes various chemical reactions, including:
Hydrolysis: Temozolomide-d3 is hydrolyzed in vivo to form the active metabolite 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide.
Alkylation: The compound acts as an alkylating agent, transferring methyl groups to DNA bases.
Common Reagents and Conditions
Hydrolysis: This reaction occurs under physiological conditions, typically at neutral or slightly basic pH.
Alkylation: The alkylation reaction involves the transfer of methyl groups to DNA bases, primarily guanine.
Major Products Formed
5-(3-methyltriazen-1-yl)imidazole-4-carboxamide: The active metabolite formed through hydrolysis.
Methylated DNA bases: Formed through the alkylation reaction, leading to DNA damage and apoptosis of cancer cells.
相似化合物的比较
Temozolomide-d3 can be compared with other similar compounds, such as:
Temozolomide: The non-deuterated form, which is widely used in clinical settings for the treatment of brain tumors.
Dacarbazine: Another alkylating agent used in cancer treatment, which shares a similar mechanism of action with temozolomide.
Procarbazine: An alkylating agent used in the treatment of Hodgkin’s lymphoma and other cancers, with a similar mode of action.
Uniqueness
The uniqueness of Temozolomide-d3 lies in its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and half-life of the compound, providing valuable information for drug development and optimization.
By understanding the detailed properties and applications of Temozolomide-d3, researchers can gain valuable insights into its potential as an anticancer agent and its role in advancing cancer treatment.
属性
IUPAC Name |
4-oxo-3-(trideuteriomethyl)imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEGJWRSRHCHSN-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)N2C=NC(=C2N=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440717 | |
| Record name | Temozolomide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208107-14-6 | |
| Record name | Temozolomide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 208107-14-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


